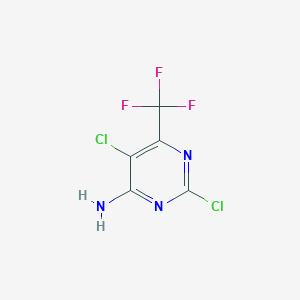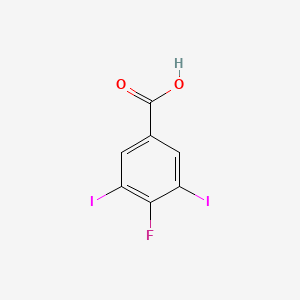![molecular formula C11H25IOSi B3057830 Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- CAS No. 85514-45-0](/img/structure/B3057830.png)
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
描述
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- is a chemical compound with the molecular formula C11H25IOSi and a molecular weight of 328.31 g/mol . It is also known by its IUPAC name, tert-butyl [(5-iodopentyl)oxy]dimethylsilane . This compound is a silane derivative with a terminal iodine group, making it useful in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- typically involves the reaction of tert-butyl dimethylchlorosilane with 5-iodopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
tert-butyl dimethylchlorosilane+5-iodopentanol→Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted silane, while oxidation might produce a silanol or siloxane .
科学研究应用
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The terminal iodine group is a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the silane moiety can undergo oxidation or reduction, leading to various functionalized products .
相似化合物的比较
Similar Compounds
Silane, (1,1-dimethylethyl)[(5-bromopentyl)oxy]dimethyl-: Similar structure but with a bromine atom instead of iodine.
Silane, (1,1-dimethylethyl)[(5-chloropentyl)oxy]dimethyl-: Similar structure but with a chlorine atom instead of iodine.
Silane, (1,1-dimethylethyl)[(5-fluoropentyl)oxy]dimethyl-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
属性
IUPAC Name |
tert-butyl-(5-iodopentoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25IOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAIPMPRTUOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561715 | |
| Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-45-0 | |
| Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3057750.png)





![N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)


![1-(Difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3057769.png)
